molecular formula C22H24Br2O4 B144550 2,4-Dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate CAS No. 132633-86-4

2,4-Dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate

Cat. No. B144550
M. Wt: 512.2 g/mol
InChI Key: KLMUHEKLYJFXEB-HCHCUJDGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate, also known as DBED, is a synthetic estrogen compound that has been widely used in scientific research. This compound has been found to have various biochemical and physiological effects, making it an important tool in studying the mechanisms of estrogen action.

Mechanism Of Action

2,4-Dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate exerts its effects through binding to estrogen receptors, thereby activating various signaling pathways. It has been found to have both agonistic and antagonistic effects on estrogen receptors, depending on the specific context.

Biochemical And Physiological Effects

2,4-Dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate has been found to have various biochemical and physiological effects, including the regulation of gene expression, cell proliferation, and differentiation. It has also been found to have neuroprotective effects and may play a role in the prevention of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,4-Dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate in lab experiments is its ability to selectively activate estrogen receptors, allowing researchers to study the effects of estrogen in a controlled manner. However, 2,4-Dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate is a synthetic compound and may not fully replicate the effects of natural estrogen. Additionally, the use of 2,4-Dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate in lab experiments may be limited by its cost and availability.

Future Directions

There are several potential future directions for research involving 2,4-Dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate. One area of interest is the development of new compounds that can selectively target specific estrogen receptors, allowing for more precise control over the effects of estrogen. Additionally, further research is needed to fully understand the mechanisms of action of 2,4-Dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate and its potential applications in the prevention and treatment of diseases.

Synthesis Methods

2,4-Dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate can be synthesized through a multistep process that involves the bromination of estradiol and subsequent acetylation of the resulting dibromo compound. This synthesis method has been well-established and has been used to produce 2,4-Dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate in large quantities for research purposes.

Scientific Research Applications

2,4-Dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate has been extensively used in scientific research to study the mechanisms of estrogen action. It has been found to interact with estrogen receptors in a similar manner to natural estrogen, making it a valuable tool in studying the effects of estrogen on various physiological processes.

properties

CAS RN

132633-86-4

Product Name

2,4-Dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate

Molecular Formula

C22H24Br2O4

Molecular Weight

512.2 g/mol

IUPAC Name

[(8R,9S,13S,14S)-3-acetyloxy-2,4-dibromo-13-methyl-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C22H24Br2O4/c1-11(25)27-19-7-6-17-14-4-5-15-16(13(14)8-9-22(17,19)3)10-18(23)21(20(15)24)28-12(2)26/h4-5,10,13-14,17,19H,6-9H2,1-3H3/t13-,14+,17-,19?,22-/m0/s1

InChI Key

KLMUHEKLYJFXEB-HCHCUJDGSA-N

Isomeric SMILES

CC(=O)OC1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=C(C(=C(C=C34)Br)OC(=O)C)Br)C

SMILES

CC(=O)OC1CCC2C1(CCC3C2C=CC4=C(C(=C(C=C34)Br)OC(=O)C)Br)C

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2C=CC4=C(C(=C(C=C34)Br)OC(=O)C)Br)C

synonyms

2,4-DBTDD
2,4-dibromoestra-1,3,5(10),6-tetraene-3,17-diol diacetate

Origin of Product

United States

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